(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-15-12(8-7-11-4-1-2-5-13(11)15)10-18-20-16(19)14-6-3-9-21-14/h1-6,9-10H,7-8H2/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXNFPPAQLUPJF-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene derivative and the thiophene carboxylate. One common synthetic route is the reaction of 1-chloro-3,4-dihydronaphthalene with thiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound. Additionally, safety measures and environmental considerations are crucial in the industrial production of this compound to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in the context of cancer research, where derivatives of this compound have shown promise as anti-cancer agents.
Medicine: : The compound and its derivatives may have therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell growth and survival. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with other chlorinated heterocycles, such as triazole derivatives (e.g., etaconazole and propiconazole, listed in ). Below is a comparative analysis based on substituent effects, hydrogen-bonding behavior, and crystallographic methodologies:
Key Observations :
Thiophene-2-carboxylate, unlike triazole or dioxolane moieties, introduces a planar, electron-rich system that could facilitate π-π stacking or metal coordination .
Hydrogen-Bonding Patterns :
- While highlights N–H···S/O interactions in triazole-thione systems, the target compound’s imine and carboxylate groups could instead favor N–H···O or O–H···N interactions, depending on crystallization conditions .
Crystallographic Methodologies :
Biological Activity
The compound (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate is a derivative of 1-chloro-3,4-dihydronaphthalene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanism of action, and structural characteristics based on diverse research findings.
Molecular Structure
The structural analysis of the compound reveals a complex arrangement conducive to biological activity. The compound features a (E) configuration around the imine bond, which is critical for its interaction with biological targets. The presence of the naphthalene moiety contributes to its hydrophobic characteristics, potentially enhancing membrane permeability.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Configuration | (E) |
| Core Structure | Dihydronaphthalene |
| Functional Groups | Thiophene-2-carboxylate |
| Molecular Weight | To be determined from empirical formula |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in prostate cancer cell lines such as LNCaP and PC-3. The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been noted to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Targeting Kinase Pathways : The compound may also interact with p38 MAPK pathways, which are crucial in regulating inflammation and tumorigenesis .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in prostate cancer | |
| Apoptosis Induction | Promotes apoptotic pathways | |
| Cell Cycle Arrest | G2/M phase arrest |
Study 1: Synthesis and Evaluation
A study conducted by Arjun et al. synthesized various derivatives of the compound and evaluated their anticancer activity against prostate cancer cell lines. The results showed that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies revealed potential binding interactions between the compound and target proteins involved in cancer pathways. These studies indicated that the compound could effectively bind to the colchicine site on tubulin, further supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
